molecular formula C12H2Cl6O2 B1329229 1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin CAS No. 58200-66-1

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin

Cat. No.: B1329229
CAS No.: 58200-66-1
M. Wt: 390.9 g/mol
InChI Key: NLBQVWJHLWAFGJ-UHFFFAOYSA-N
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Description

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is a chlorinated derivative of dibenzo-p-dioxin, belonging to the class of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxic effects. This compound is a polycyclic heterocyclic organic compound with multiple cyclic structures, including two benzene rings connected by a 1,4-dioxin ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often occurs as a by-product of industrial processes, such as the manufacturing of pesticides, bleaching of paper pulp, and combustion processes like waste incineration . These processes can lead to the unintentional formation of PCDDs, including this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more chlorinated dioxins, while reduction can yield less chlorinated derivatives .

Scientific Research Applications

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin has several scientific research applications, including:

Mechanism of Action

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This leads to the production of enzymes that metabolize xenobiotic chemicals, resulting in biochemical and toxic effects . The compound is also involved in cell-cycle regulation and can induce oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as:

Uniqueness

The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior, environmental persistence, and toxicological properties. Compared to other similar compounds, it may exhibit different reactivity and biological effects due to the positions of chlorine atoms on the dioxin structure .

Properties

IUPAC Name

1,2,3,4,6,7-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBQVWJHLWAFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074063
Record name 1,2,3,4,6,7-Hexachlorodibenzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58200-66-1
Record name 1,2,3,4,6,7-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7-Hexachlorodibenzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,7-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23LQ5FW9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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